molecular formula C68H72CaF2N4O10 B601604 O-Methyl Atorvastatin Calcium Salt CAS No. 887196-29-4

O-Methyl Atorvastatin Calcium Salt

Cat. No.: B601604
CAS No.: 887196-29-4
M. Wt: 1183.4 g/mol
InChI Key: WSJYEDNFTDTVCI-GWQGKXOTSA-L
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Description

O-Methyl Atorvastatin Calcium Salt: is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used in research and pharmaceutical applications. It is characterized by its molecular formula C67H68Ca2F2N4O10 and a molecular weight of 1207.43 g/mol . The compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis .

Mechanism of Action

Target of Action

O-Methyl Atorvastatin Calcium Salt, also known as calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

This compound acts as a selective, competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, which is central to lipid metabolism . This disruption leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . The reduction in these lipid levels is associated with a decreased risk of developing cardiovascular disease .

Pharmacokinetics

The bioavailability of statins is affected by factors such as food intake and time of day .

Result of Action

The primary result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . In addition to these effects, statins have been shown to exert vasculoprotective effects independent of their lipid-lowering properties .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of statins through drug-drug interactions . Additionally, individual patient factors such as age, sex, ethnicity, and the presence of comorbid conditions can also influence the action and effectiveness of statins .

Biochemical Analysis

Biochemical Properties

O-Methyl Atorvastatin Calcium Salt interacts with various enzymes and proteins in the body. It is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of sterols, including cholesterol . This interaction plays a crucial role in the regulation of cholesterol synthesis in the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in inhibiting cholesterol synthesis. By inhibiting HMG-CoA reductase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with HMG-CoA reductase, leading to the inhibition of this enzyme . This results in a decrease in the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This mechanism of action is at the molecular level and involves changes in gene expression related to cholesterol synthesis.

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme leads to a decrease in the production of mevalonate, a key intermediate in the synthesis of cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Atorvastatin Calcium Salt involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .

Industrial Production Methods: The industrial production of atorvastatin calcium, including its derivatives like this compound, involves large-scale synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: O-Methyl Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products: The major products formed from these reactions include various atorvastatin derivatives, which are used in different pharmaceutical formulations .

Comparison with Similar Compounds

  • Atorvastatin Calcium
  • Atorvastatin Calcium Trihydrate
  • Atorvastatin EP Impurity G
  • Atorvastatin tert-Butyl Ester
  • Dihydroxy Diketo Atorvastatin

Uniqueness: O-Methyl Atorvastatin Calcium Salt is unique due to its specific methylation, which can influence its pharmacokinetic properties and enhance its stability compared to other atorvastatin derivatives . This makes it a valuable compound for research and pharmaceutical applications.

Properties

CAS No.

887196-29-4

Molecular Formula

C68H72CaF2N4O10

Molecular Weight

1183.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate

InChI

InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1

InChI Key

WSJYEDNFTDTVCI-GWQGKXOTSA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

887324-53-0 (free acid)

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt;  Atorvastatin EP impurity G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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